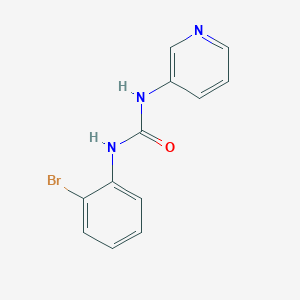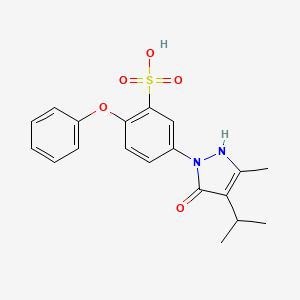![molecular formula C22H34N4O2 B4616031 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-4H-1,2,4-triazol-4-ylbutanamide](/img/structure/B4616031.png)
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-4H-1,2,4-triazol-4-ylbutanamide
Descripción general
Descripción
The compound belongs to a category of chemicals that have been synthesized and studied for their unique structural and functional properties. The specific compound mentioned combines elements of phenoxy and triazolyl groups, indicating its relevance in fields like materials science, chemistry, and potentially pharmacology, given the common interest in triazole derivatives for their biological activity.
Synthesis Analysis
The synthesis of similar triazole derivatives often involves multi-step reactions, starting from basic building blocks like benzoxazinones or employing click chemistry to introduce triazole rings into organic frameworks. For example, Stucky et al. (2008) described the preparation of triazole-based ligands, which might share synthetic pathways or strategies with the compound of interest, highlighting the complexity and creativity required in synthetic chemistry (Stucky et al., 2008).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including their crystal structure and bonding nature, can be elucidated using X-ray diffraction and spectroscopic methods. For instance, compounds with bis(triazole) motifs have been structurally characterized to reveal their geometric conformations and potential for complex formation (Chohan & Shad, 2011). These structural analyses are crucial for understanding the compound's chemical behavior and potential applications (Chohan & Shad, 2011).
Aplicaciones Científicas De Investigación
Metal Complex Formation and Ligand Behavior
- Research on related triazole-based ligands, such as 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole, explores their behavior in forming metal complexes, which could be relevant for applications in catalysis and material science. These ligands exhibit dynamic behavior and have been studied for their ability to form complexes with metals like Fe(III), Al(III), and VO(II), potentially useful in catalysis or material synthesis (Stucky et al., 2008).
Anticancer Activity
- Compounds with structural similarities, such as bis-aminomercaptotriazoles, have been synthesized and tested for their anticancer activity against a panel of 60 cell lines derived from various cancer types. This highlights the potential of structurally related compounds in medicinal chemistry and drug discovery efforts (Holla et al., 2002).
Environmental Applications
- Studies on bisphenol A (BPA) derivatives and their biodegradation by microorganisms suggest potential applications in environmental science, particularly in bioremediation. These findings could be relevant for understanding how compounds like 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-4H-1,2,4-triazol-4-ylbutanamide might interact with environmental systems and be degraded or utilized by specific microorganisms (Chhaya & Gupte, 2013).
Propiedades
IUPAC Name |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(1,2,4-triazol-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-7-21(3,4)17-11-12-19(18(14-17)22(5,6)8-2)28-13-9-10-20(27)25-26-15-23-24-16-26/h11-12,14-16H,7-10,13H2,1-6H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYOEWWAYCNVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NN2C=NN=C2)C(C)(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}di(2-furamide)](/img/structure/B4615949.png)
![4-[({[(4-fluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4615952.png)
![methyl 7-cyclopropyl-3-(3-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4615958.png)

![N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4615976.png)
![5-[4-(diethylamino)phenyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4615990.png)
![methyl 4-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate](/img/structure/B4615995.png)
![2-(3-fluorophenyl)-4-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4615996.png)
![5-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4616005.png)
![3-({[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4616010.png)
![4-(2-thienyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4616018.png)

![6-[4-(diethylamino)benzylidene]-5-imino-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4616027.png)
![N-[4-(1-piperidinyl)benzyl]-2-thiophenecarboxamide](/img/structure/B4616040.png)